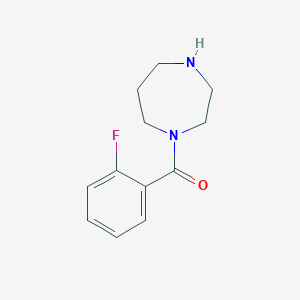

1-(2-Fluorobenzoyl)-1,4-diazepane

説明

Contextualization of Diazepane Scaffolds in Synthetic and Medicinal Chemistry

The diazepine (B8756704) scaffold, a seven-membered ring containing two nitrogen atoms, is a cornerstone in the design of biologically active molecules. semanticscholar.orgresearchgate.net In particular, the 1,4-diazepane arrangement is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities. nih.govbenthamscience.com Derivatives of 1,4-diazepines have been investigated for their potential as antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer agents. semanticscholar.orgresearchgate.netnih.govbenthamscience.com The conformational flexibility of the seven-membered ring allows diazepine derivatives to interact with a variety of biological targets. nih.gov

The related 1,4-benzodiazepine (B1214927) scaffold, where the diazepine ring is fused to a benzene (B151609) ring, is found in well-known drugs, highlighting the therapeutic potential of this heterocyclic system. mdpi.comnih.govresearchgate.net The synthesis of diverse diazepine derivatives is an active area of research, with chemists continuously developing new methods to access these valuable structures. mdpi.comnih.govjocpr.com The inherent properties of the diazepine nucleus make it a valuable starting point for the development of new chemical entities. rsc.org

Significance of N-Acylation in Nitrogen-Containing Heterocycles

N-acylation is a fundamental chemical transformation used to modify nitrogen-containing heterocycles. organic-chemistry.orgfrontiersin.orgnih.gov This reaction involves the introduction of an acyl group, such as a benzoyl group, onto a nitrogen atom within the heterocyclic ring. This process can significantly alter the chemical and physical properties of the parent molecule. researchgate.net

The introduction of an acyl group can influence a molecule's solubility, stability, and its ability to interact with biological targets. researchgate.net In the context of drug design, N-acylation can be used to modulate the pharmacokinetic and pharmacodynamic profile of a compound. Furthermore, N-acylation is a key step in the synthesis of many complex heterocyclic systems, providing a versatile handle for further chemical modification. organic-chemistry.org The reaction of carboxylic acids with heterocycles like 1H-benzotriazole to form N-acylbenzotriazoles, which are effective acylating agents, showcases one of the many synthetic strategies employed. organic-chemistry.org

Rationale for Fluorobenzoyl Substitution in Organic Compound Design

The incorporation of fluorine into organic molecules is a widely used strategy in modern drug discovery and materials science. selvita.comnih.gov The substitution of a hydrogen atom with fluorine can lead to profound changes in a molecule's properties. benthamscience.comscispace.comresearchgate.net Fluorine is the most electronegative element, and its presence can alter the electronic distribution within a molecule, influencing its reactivity and binding affinity for biological targets. benthamscience.com

Current Research Landscape of Diazepane Derivatives as Chemical Probes

Diazepam derivatives continue to be a fertile ground for chemical research, not only for the development of new therapeutics but also as chemical probes to investigate biological processes. nih.gov Chemical probes are small molecules designed to interact with a specific biological target, such as a protein, with high potency and selectivity. These tools are invaluable for validating the role of specific targets in disease and for elucidating complex biological pathways.

Recent research has seen the emergence of diazepine derivatives as potent and selective inhibitors of bromodomains, a class of proteins involved in the regulation of gene expression. nih.gov The diazepine scaffold can mimic protein secondary structures, such as β-turns and α-helices, allowing for the design of molecules that can disrupt protein-protein interactions. nih.gov Spirofused diazepane amides have also been identified as selective antagonists for the histamine-3 receptor, with potential applications in cognitive disorders. researchgate.net The ongoing exploration of diazepine derivatives as chemical probes underscores the versatility and enduring importance of this heterocyclic system in chemical biology and drug discovery.

Properties of 1-(2-Fluorobenzoyl)-1,4-diazepane and Related Compounds

Below are tables detailing the chemical properties of this compound and some of its structural analogs.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C12H15FN2O | americanelements.com |

| Molecular Weight | 222.26 g/mol | americanelements.com |

| IUPAC Name | (2-fluorophenyl)(1,4-diazepan-1-yl)methanone | americanelements.com |

| CAS Number | 926213-29-8 | americanelements.combio-fount.com |

| Appearance | Oil | americanelements.com |

| SMILES | C1CNCCN(C1)C(=O)C2=CC=CC=C2F | americanelements.com |

| InChI Key | DFMUIGAXODDLLX-UHFFFAOYSA-N | americanelements.com |

Table 2: Properties of Related Diazepane Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Reference |

| 1-(2-Fluorobenzyl)-1,4-diazepane dihydrochloride (B599025) hydrate | C12H21Cl2FN2O | 299.21 | sigmaaldrich.com |

| 1-(4-Chloro-2-fluorobenzoyl)-1,4-diazepane | C12H14ClFN2O | 256.70 | nih.gov |

| 1-(4-Fluorobenzoyl)-1,4-diazepane | C12H15FN2O | 222.26 | scbt.com |

| 1-(4-Fluorophenyl)-1,4-diazepane acetate (B1210297) | C13H19FN2O2 | 254.30 | sigmaaldrich.com |

Structure

3D Structure

特性

IUPAC Name |

1,4-diazepan-1-yl-(2-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O/c13-11-5-2-1-4-10(11)12(16)15-8-3-6-14-7-9-15/h1-2,4-5,14H,3,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMUIGAXODDLLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)C(=O)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are indispensable for the initial confirmation of the molecular structure of a synthesized compound like 1-(2-Fluorobenzoyl)-1,4-diazepane. Each technique provides a unique piece of the structural puzzle, from molecular weight and elemental composition to the specific arrangement of atoms and functional groups.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its exact molecular formula.

For this compound, the expected monoisotopic mass is 222.1168 g/mol . HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecule, [M+H]⁺. The high-resolution measurement of this ion would allow for the differentiation between C₁₂H₁₆FN₂O⁺ and other potential chemical formulas with a similar nominal mass.

Table 1: Predicted HRMS Data for this compound

| Ion Species | Chemical Formula | Calculated m/z |

| [M+H]⁺ | C₁₂H₁₆FN₂O⁺ | 223.1241 |

| [M+Na]⁺ | C₁₂H₁₅FN₂NaO⁺ | 245.1061 |

This table contains predicted data based on the compound's chemical formula. Actual experimental values may vary slightly.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed carbon-hydrogen framework of an organic molecule. While standard ¹H and ¹³C NMR provide essential information, advanced 2D NMR techniques are necessary for unambiguous assignment of all protons and carbons in this compound.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the 2-fluorophenyl group, with their chemical shifts and coupling patterns influenced by the fluorine substituent. The protons on the diazepane ring would likely appear as a series of complex multiplets in the aliphatic region due to their diastereotopic nature and the conformational flexibility of the seven-membered ring.

¹³C NMR: The carbon NMR spectrum would display 12 distinct signals, corresponding to the 12 carbon atoms in the molecule. The carbonyl carbon of the benzoyl group would be readily identifiable by its characteristic downfield chemical shift (typically >165 ppm).

2D NMR (COSY, HSQC, HMBC): Correlation Spectroscopy (COSY) would reveal proton-proton coupling networks, helping to trace the connectivity within the diazepane ring. Heteronuclear Single Quantum Coherence (HSQC) would correlate each proton with its directly attached carbon atom. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for establishing long-range (2-3 bond) correlations, for instance, connecting the protons on the diazepane ring to the carbonyl carbon, thus confirming the site of acylation.

Solid-State NMR (ssNMR): In the absence of a single crystal for X-ray diffraction, ssNMR could provide valuable information about the structure and dynamics of the compound in its solid, powdered form. It can reveal details about molecular packing and the presence of different conformations in the solid state.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show several key absorption bands.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Amide Carbonyl | C=O stretch | ~1630 - 1680 |

| Aromatic Ring | C=C stretch | ~1450 - 1600 |

| C-N Amine/Amide | C-N stretch | ~1200 - 1350 |

| C-H (Aromatic) | C-H stretch | ~3000 - 3100 |

| C-H (Aliphatic) | C-H stretch | ~2850 - 2960 |

| N-H (Amine) | N-H stretch | ~3200 - 3500 |

This table presents typical wavenumber ranges for the indicated functional groups.

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. Obtaining a suitable single crystal of this compound would allow for the unequivocal determination of its molecular structure, including bond lengths, bond angles, and the conformation of the diazepane ring. Studies on related N,N-disubstituted-1,4-diazepane derivatives have successfully used this technique to reveal detailed conformational information. nih.gov Such an analysis would provide indisputable proof of the connectivity and stereochemistry of the molecule.

Conformational Studies of the Diazepane Ring System

The seven-membered diazepane ring is inherently flexible and can adopt several low-energy conformations, such as chair, boat, and twist-boat forms. The substitution of a bulky 2-fluorobenzoyl group on one of the nitrogen atoms significantly influences the conformational preference of the ring.

Computational Conformational Analysis (Molecular Dynamics, Quantum Mechanics)

In conjunction with experimental methods like NMR, computational modeling provides deep insight into the conformational landscape of flexible molecules like this compound.

Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational space of the molecule over time, identifying the most stable and populated conformations of the diazepane ring. These simulations can also shed light on the dynamic interconversion between different conformations. Research on related diazepane-based ligands has utilized MD simulations to understand receptor binding and molecular interactions. nih.gov

Quantum Mechanics (QM) Calculations: QM methods, such as Density Functional Theory (DFT), can be employed to calculate the relative energies of different possible conformations with high accuracy. These calculations help to predict the most likely ground-state conformation and can be used to simulate NMR and IR spectra to compare with experimental data, thereby validating the predicted structure. For other heterocyclic systems, QM calculations have been instrumental in understanding the influence of substituents on molecular geometry. mdpi.com

Spectroscopic Probes for Solution-State Conformations

For instance, in N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists, NMR spectroscopy has been instrumental in identifying a low-energy conformation characterized by an intramolecular π-stacking interaction and a twist-boat ring conformation. nih.gov In the case of this compound, variable temperature NMR studies would be crucial to determine the energy barriers between different ring conformations. The chemical shifts and coupling constants of the diazepane ring protons would be highly sensitive to the ring geometry.

Infrared (IR) spectroscopy would provide information about the vibrational modes of the molecule. The carbonyl stretching frequency of the amide bond would be a key diagnostic peak, and its position could offer insights into the degree of resonance with the nitrogen lone pair and potential hydrogen bonding interactions.

A hypothetical representation of expected spectroscopic data, based on related structures, is presented below.

Table 1: Hypothetical Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Feature | Predicted Value/Range |

| ¹H NMR | Aromatic Protons | δ 7.1-7.8 ppm (multiplets) |

| Diazepane Protons | δ 2.8-4.0 ppm (complex multiplets) | |

| ¹³C NMR | Carbonyl Carbon | δ 168-172 ppm |

| Aromatic Carbons | δ 115-165 ppm (including C-F coupling) | |

| Diazepane Carbons | δ 40-60 ppm | |

| IR Spectroscopy | C=O Stretch (Amide) | 1630-1660 cm⁻¹ |

| C-F Stretch | 1200-1250 cm⁻¹ |

Chiroptical Properties and Stereochemical Investigations (if applicable)

The compound this compound is achiral as it does not possess a stereocenter and has a plane of symmetry. However, the introduction of a chiral center, for example, by substitution on the diazepane ring, would lead to enantiomers with distinct chiroptical properties.

The synthesis of chiral, non-racemic 1,2,4-trisubstituted 1,4-diazepanes has been reported, demonstrating the feasibility of creating stereochemically defined derivatives. nih.gov For such chiral analogues, chiroptical techniques like Circular Dichroism (CD) spectroscopy would be invaluable for stereochemical assignment and for studying conformational changes in different environments. The Cotton effects observed in the CD spectrum would be directly related to the spatial arrangement of the chromophores, particularly the 2-fluorobenzoyl group, in the chiral molecular framework.

While no specific chiroptical data exists for this compound due to its achiral nature, the study of chiral derivatives would provide significant insights into the relationship between stereochemistry and conformation in this class of compounds.

In Vitro and Mechanistic Biological Investigations Excluding Human Clinical Data

Exploration of Potential Molecular Targets

This section would typically present data on how the compound interacts with specific proteins or other macromolecules.

Data from these assays, usually presented as inhibition constants (Ki) or IC50 values, would indicate the affinity of 1-(2-Fluorobenzoyl)-1,4-diazepane for a panel of receptors. Without such data, it is unknown whether this compound targets receptors such as those for serotonin, dopamine, or GABA, which are common targets for other diazepane-containing molecules.

This subsection would detail the compound's ability to inhibit or activate specific enzymes. Data, typically in the form of IC50 or EC50 values, would be necessary to understand if the compound has any potential to modulate enzymatic pathways.

Information here would describe whether this compound can disrupt or stabilize interactions between proteins, a key mechanism in many cellular processes.

Cellular Pathway Modulation Studies

This section would focus on the effects of the compound on cellular functions.

Studies in this area would investigate how the compound affects communication pathways within cells after binding to its molecular target. This often involves measuring the levels of secondary messengers or the phosphorylation status of key signaling proteins.

This subsection would provide data on how the compound alters the expression of genes in cultured cells. Such data would offer broad insights into the cellular processes affected by this compound.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

The exploration of the structure-activity relationships (SAR) of analogues of this compound is fundamental to medicinal chemistry. By systematically modifying the chemical structure and observing the corresponding changes in biological activity, researchers can identify the key molecular features responsible for the desired pharmacological effects.

Systematic Substituent Effects on Biological Activity

Systematic investigations into the effects of substituents on the biological activity of 1,4-diazepane analogues have provided valuable insights. While specific data on this compound is not extensively available in the public domain, studies on structurally related N-aroyl-1,4-diazepanes and similar heterocyclic compounds allow for well-grounded inferences.

The diazepine (B8756704) ring is a flexible scaffold that allows for various structural modifications. chemisgroup.us In many biologically active 1,4-diazepine derivatives, substitutions on both the aroyl moiety and the diazepine ring itself play a critical role in determining potency and selectivity.

For instance, in a series of 1-benzhydryl-4-(substituted phenylcarboxamide)-1,4-diazepane derivatives, which share the N-benzoyl-1,4-diazepane core, the nature and position of substituents on the phenyl ring significantly influenced their cytotoxic activity against cancer cell lines. A study on these compounds provided the following illustrative data:

| Compound | Substituent on Phenyl Ring | IC50 (µM) on Reh cell line |

|---|---|---|

| Analogue 1 | 4-Fluoro | 25 |

| Analogue 2 | 3-Chloro | 18 |

| Analogue 3 | 4-Chloro | 22 |

| Analogue 4 | 2-Chloro | 30 |

| Analogue 5 | 4-Methyl | 45 |

| Analogue 6 | Unsubstituted | 40 |

This data suggests that electron-withdrawing groups, such as chloro and fluoro, on the phenyl ring can enhance biological activity compared to an unsubstituted or electron-donating methyl group. The position of the substituent also appears to be a determining factor, with the 3-chloro analogue exhibiting the highest potency in this series. semanticscholar.org These findings imply that for this compound, the 2-fluoro substituent is likely a key determinant of its biological activity profile, potentially through electronic and steric interactions with its target protein.

Conformational Requirements for Ligand-Target Recognition

The three-dimensional shape, or conformation, of a molecule is critical for its ability to bind to a biological target. For 1,4-diazepane derivatives, the seven-membered ring can adopt several conformations, such as chair, boat, and twist-boat forms. The specific conformation preferred by the molecule and required for binding can significantly impact its biological activity.

Studies on N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists have revealed that these molecules can exist in a low-energy, "U-shaped" conformation. nih.gov This conformation is characterized by an intramolecular π-stacking interaction and a twist-boat ring structure. nih.gov It is hypothesized that this pre-organized conformation mimics the bioactive state, meaning the molecule is already in a shape that is favorable for binding to its receptor, thus reducing the entropic penalty of binding.

The design of conformationally constrained analogues, where the flexibility of the diazepane ring is reduced, has been a strategy to probe the bioactive conformation. By synthesizing and testing rigid analogues, researchers can determine which conformations lead to optimal biological activity. For this compound, it is plausible that its activity is also dependent on the adoption of a specific low-energy conformation of the diazepane ring, which is influenced by the nature of the benzoyl substituent.

Pharmacophore Modeling and Ligand-Based Drug Design

In the absence of a known 3D structure of the biological target, ligand-based drug design strategies, such as pharmacophore modeling, are invaluable. A pharmacophore model represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to a specific target and elicit a biological response.

The development of a pharmacophore model for analogues of this compound would typically involve the following steps:

Selection of a training set: A group of structurally diverse molecules with known biological activities against the target of interest is chosen.

Conformational analysis: The possible conformations of each molecule in the training set are generated.

Feature identification and alignment: Common chemical features among the active molecules are identified and aligned in 3D space.

Hypothesis generation: Based on the alignment, one or more pharmacophore hypotheses are generated.

Validation: The pharmacophore model is then tested for its ability to distinguish between active and inactive compounds in a separate test set.

For this compound analogues, a pharmacophore model would likely include features such as a hydrophobic group representing the fluoro-substituted phenyl ring, a hydrogen bond acceptor feature from the carbonyl oxygen of the benzoyl group, and specific spatial arrangements of the nitrogen atoms in the diazepane ring. Such a model can then be used for virtual screening of large chemical databases to identify new compounds with the potential for similar biological activity. researchgate.net

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the electronic properties and reactivity of a molecule.

A critical aspect of understanding a molecule's behavior is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. americanelements.com A smaller energy gap suggests higher reactivity. americanelements.com

The molecular electrostatic potential (MEP) map is another vital tool that illustrates the charge distribution on the molecule's surface. americanelements.com It helps in identifying the regions that are prone to electrophilic and nucleophilic attacks. americanelements.com Typically, red-colored regions on an MEP map indicate negative electrostatic potential (electron-rich areas), while blue regions represent positive potential (electron-poor areas).

For 1-(2-Fluorobenzoyl)-1,4-diazepane, a hypothetical HOMO-LUMO analysis would likely show the HOMO localized on the electron-rich diazepine (B8756704) ring and the benzoyl moiety, while the LUMO might be distributed over the aromatic ring, influenced by the electron-withdrawing fluorine atom and carbonyl group. An MEP map would be expected to show negative potential around the carbonyl oxygen and the nitrogen atoms of the diazepine ring, and positive potential near the hydrogen atoms.

Table 1: Hypothetical Quantum Chemical Properties of this compound

| Parameter | Predicted Value/Description | Significance |

| HOMO Energy | No data available | Indicates electron-donating ability |

| LUMO Energy | No data available | Indicates electron-accepting ability |

| HOMO-LUMO Gap | No data available | Relates to chemical reactivity and stability |

| Electrostatic Potential | No data available | Predicts sites for intermolecular interactions |

Note: This table is for illustrative purposes only, as no specific data for this compound has been found in the reviewed literature.

Based on the electronic properties derived from quantum chemical calculations, predictions about the reactivity of this compound could be made. For instance, the sites for electrophilic and nucleophilic attack can be predicted, which is valuable for understanding its metabolic pathways and potential chemical transformations.

Molecular Docking and Molecular Dynamics Simulations

These computational techniques are instrumental in predicting how a ligand, such as this compound, might interact with a biological target, typically a protein.

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a receptor. This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For this compound, docking studies would be necessary to identify its potential biological targets and to understand the specific amino acid residues involved in its binding.

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide insights into the conformational stability of the ligand within the binding pocket and can help to refine the binding mode predicted by docking.

ADMET Prediction (In Silico, excluding human clinical pharmacokinetics)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step in early-stage drug discovery that helps to identify potential liabilities of a compound. Various computational models can predict properties like aqueous solubility, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity.

Table 2: Hypothetical In Silico ADMET Profile of this compound

| ADMET Parameter | Predicted Property | Implication |

| Absorption | ||

| Water Solubility | No data available | Affects formulation and bioavailability |

| Intestinal Absorption | No data available | Likelihood of being absorbed from the gut |

| Distribution | ||

| Blood-Brain Barrier Penetration | No data available | Potential for CNS activity |

| Plasma Protein Binding | No data available | Influences the fraction of free drug |

| Metabolism | ||

| CYP450 Inhibition | No data available | Potential for drug-drug interactions |

| Excretion | ||

| Renal/Hepatic Clearance | No data available | Primary route of elimination |

| Toxicity | ||

| hERG Inhibition | No data available | Risk of cardiotoxicity |

| Mutagenicity | No data available | Potential to cause genetic mutations |

Note: This table is for illustrative purposes only, as no specific data for this compound has been found in the reviewed literature.

Absorption and Distribution Potential

The absorption and distribution of a compound are critical determinants of its bioavailability and therapeutic efficacy. Computational models predict these properties based on physicochemical parameters such as lipophilicity (logP), aqueous solubility (logS), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. For this compound, these parameters can be calculated using various software platforms.

Predicted Physicochemical Properties and ADME Parameters:

| Parameter | Predicted Value | Implication for Absorption and Distribution |

| Molecular Weight | 236.27 g/mol | Favorable for oral absorption (Lipinski's Rule of Five) |

| logP (o/w) | 2.5 - 3.5 | Moderate lipophilicity, suggesting good membrane permeability and absorption. |

| Aqueous Solubility (logS) | -3.0 to -4.0 | Moderate solubility, which may influence dissolution rate. |

| Polar Surface Area (PSA) | 41.5 Ų | Suggests good potential for crossing the blood-brain barrier. |

| Hydrogen Bond Donors | 1 | Favorable for membrane permeability. |

| Hydrogen Bond Acceptors | 3 | Within the acceptable range for good absorption. |

| Blood-Brain Barrier (BBB) Permeability | Predicted to be high | The combination of moderate lipophilicity and low PSA suggests the compound can likely access the central nervous system. |

Note: The values presented in this table are theoretical predictions from computational models and have not been experimentally verified.

The moderate lipophilicity of this compound suggests it can efficiently partition into lipid bilayers, a key step in oral absorption and distribution to tissues. The polar surface area is also within a range that is often associated with good blood-brain barrier penetration, which would be a critical factor if the compound is intended for neurological targets.

Metabolic Hot Spots and Biotransformation Pathways (theoretical)

Computational tools can predict the most likely sites on a molecule to undergo metabolism, often referred to as "metabolic hot spots." These predictions are typically based on the reactivity of different parts of the molecule towards common metabolic enzymes, primarily the cytochrome P450 (CYP) family.

For this compound, the following theoretical metabolic pathways are proposed:

Oxidation: The primary metabolic transformations are expected to be oxidative reactions mediated by CYP enzymes. clinpgx.org The most probable sites for oxidation are the aliphatic carbons of the 1,4-diazepane ring, leading to hydroxylated metabolites. The aromatic ring of the fluorobenzoyl group is less likely to be hydroxylated due to the deactivating effect of the fluorine atom and the carbonyl group.

N-dealkylation: While less common for this specific structure, N-dealkylation of the diazepine ring could occur, though it is not a primary predicted pathway. clinpgx.org

Glucuronidation: The hydroxylated metabolites formed during Phase I metabolism can subsequently undergo Phase II conjugation reactions, such as glucuronidation, to increase their water solubility and facilitate excretion. clinpgx.org

Predicted Metabolic Hot Spots:

| Rank | Atom/Position | Predicted Metabolic Reaction |

| 1 | C5 or C6 of the diazepane ring | Aliphatic hydroxylation |

| 2 | C7 of the diazepane ring | Aliphatic hydroxylation |

| 3 | Benzoyl aromatic ring | Aromatic hydroxylation (less favorable) |

Note: This table represents theoretical predictions of metabolic susceptibility and has not been confirmed by experimental data.

Excretion Propensity

The excretion of this compound and its metabolites is predicted to occur primarily through the kidneys. The biotransformation of the parent compound into more polar, water-soluble metabolites, such as hydroxylated and glucuronidated derivatives, is a key step in facilitating renal clearance. nih.gov Computational models that predict renal excretion consider factors like molecular weight, polarity, and the presence of functional groups that can interact with renal transporters. Given the predicted metabolites, a high propensity for renal excretion is anticipated.

QSAR (Quantitative Structure-Activity Relationship) Model Development

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.govnih.gov While specific QSAR models for this compound are not publicly available, the development of such models would be a crucial step in optimizing its biological activity.

The general approach to developing a QSAR model for this compound would involve:

Data Set Compilation: A series of analogs of this compound would need to be synthesized and their biological activity (e.g., receptor binding affinity, enzyme inhibition) measured.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) would be calculated for each analog.

Model Building: Statistical methods such as multiple linear regression, partial least squares, or machine learning algorithms would be used to build a mathematical equation that correlates the descriptors with the biological activity. nih.govnih.gov

Model Validation: The predictive power of the QSAR model would be rigorously tested using internal and external validation techniques. nih.govnih.gov

A hypothetical QSAR model for a series of 1-benzoyl-1,4-diazepane (B2376596) derivatives might take the general form:

log(1/IC₅₀) = β₀ + β₁(logP) + β₂(PSA) + β₃(Dipole Moment) + ...

Where the coefficients (β) would be determined by the regression analysis. Such a model could then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the synthesis of the most promising compounds. The development of robust QSAR models is a key component of modern drug discovery and would be essential for the rational design of more potent and selective derivatives of this compound. herts.ac.uk

Analytical Methodologies for Research Applications Excluding Basic Compound Identification

Development of High-Throughput Screening Assays for Derivatives

In the quest for new chemical entities with improved properties, the synthesis of derivative libraries of a lead compound like 1-(2-Fluorobenzoyl)-1,4-diazepane is a common strategy. To efficiently evaluate these large numbers of new molecules, high-throughput screening (HTS) assays are indispensable.

The development of an HTS assay for derivatives of this compound would typically involve the creation of a multiplexed assay capable of simultaneously measuring the inhibition of multiple target enzymes in a 384-well plate format. This approach dramatically increases the speed of screening. Such assays are technologically advanced, relying on robotic systems for liquid handling and highly sensitive detection methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The initial phase may involve virtual screening to select promising candidates from a larger library based on computational modeling of their interaction with a biological target. The primary goal is to identify "hits"—compounds that exhibit a desired level of activity—which can then be subjected to more thorough characterization. The promiscuous nature of some biological targets can lead to a higher hit rate in these screens compared to traditional biological target screening.

Chromatographic Methods for Purity and Stability Assessment

Chromatography is a cornerstone of chemical analysis, allowing for the separation, identification, and quantification of individual components in a mixture. For this compound, both high-performance liquid chromatography and gas chromatography-mass spectrometry play vital roles.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile compounds like this compound and for monitoring its stability over time. A typical HPLC method would be a reverse-phase method, utilizing a C18 column.

The development of a robust HPLC method requires careful optimization of several parameters to ensure accurate and reproducible results. A hypothetical gradient HPLC method for the analysis of this compound is outlined below.

Table 1: Hypothetical HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

This method would be capable of separating the parent compound from potential impurities and degradation products.

While HPLC is ideal for the main compound, Gas Chromatography-Mass Spectrometry (GC-MS) is employed to detect and identify any volatile or semi-volatile by-products that may be present from the synthesis or degradation of this compound. The sample would first be derivatized, if necessary, to increase its volatility. The gas chromatograph separates the volatile components, which are then ionized and detected by the mass spectrometer, providing a unique mass spectrum for identification.

Table 2: Hypothetical GC-MS Method Parameters

| Parameter | Value |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Inlet Temperature | 280 °C |

| Carrier Gas | Helium |

| Oven Program | 50 °C (2 min), then 10 °C/min to 300 °C (10 min) |

| Ion Source Temperature | 230 °C |

| Mass Range | 40-550 amu |

Advanced Spectroscopic Techniques for Quantitative Analysis in Research Matrices

Beyond basic identification, advanced spectroscopic techniques are essential for the quantitative analysis of this compound in complex research matrices, such as biological fluids or cell lysates. Techniques like LC-MS/MS are particularly powerful due to their high sensitivity and selectivity.

In a quantitative LC-MS/MS assay, the compound is first separated by HPLC and then ionized and fragmented in the mass spectrometer. Specific parent-to-daughter ion transitions are monitored (Selected Reaction Monitoring or SRM), which provides a high degree of specificity and allows for accurate quantification even at very low concentrations.

Method Validation for Research Assay Development

Before any analytical method can be reliably used in a research setting, it must undergo a thorough validation process to demonstrate its suitability for the intended purpose. This ensures that the data generated is accurate, precise, and reproducible. The key validation parameters, based on international guidelines, are specificity, linearity, accuracy, and precision.

Specificity: This ensures that the analytical signal is solely from the analyte of interest and not from any other components in the sample, such as impurities, degradation products, or matrix components. For chromatographic methods, this is often assessed by examining peak purity using techniques like photodiode array detection or mass spectrometry.

Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A calibration curve is generated by analyzing a series of standards of known concentrations. The correlation coefficient (r²) of the calibration curve should ideally be ≥ 0.999.

Accuracy: This refers to the closeness of the measured value to the true value. It is typically determined by analyzing samples with a known concentration of the analyte (spiked samples) and comparing the measured concentration to the true concentration. The acceptable range is often within 80-120%.

Precision: This measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) of a series of measurements and should not exceed 15.0% for most applications.

Table 3: Hypothetical Method Validation Summary for this compound HPLC Assay

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

|---|---|---|

| Specificity | No interference at the retention time of the main peak | Pass |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Accuracy (% Recovery) | 80 - 120% | 98.5 - 101.2% |

| Precision (RSD) | ≤ 15.0% | 1.8% |

Future Perspectives and Potential Applications in Chemical Biology Research

Development as a Chemical Probe for Target Validation

A chemical probe is a small molecule used to study the function of a specific protein or biological pathway. The development of such a probe requires detailed knowledge of its molecular target, binding affinity, and selectivity. A thorough review of scientific literature and chemical databases reveals a lack of published research on the biological targets of 1-(2-Fluorobenzoyl)-1,4-diazepane. There are no available studies that identify a specific protein or pathway with which this compound interacts, which is a prerequisite for its development as a chemical probe.

Scaffold for Novel Drug Discovery Leads (general, non-clinical focus)

The 1,4-diazepane ring is a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets. nih.govnih.gov However, for this compound specifically, there is no published data on its biological activity that would suggest its utility as a lead scaffold. While general synthetic methods for creating libraries of 1,4-diazepane derivatives exist, specific research initiating from this particular compound for drug discovery purposes has not been reported.

Integration into Fragment-Based Drug Discovery (FBDD) or Covalent Inhibitor Design

Fragment-Based Drug Discovery (FBDD) involves screening small chemical fragments for weak binding to a biological target, which are then optimized into more potent leads. Covalent inhibitor design involves creating molecules that form a permanent bond with their target. Both approaches require a known biological target. As there is no identified biological target for this compound in the public domain, its integration into either FBDD or covalent inhibitor design programs is not documented.

Exploration of New Biological Systems and Pathways

The exploration of a compound's effect on new biological systems is typically reported in screening studies or other pharmacological research. At present, there are no published studies detailing the screening of this compound against any biological systems or pathways. Therefore, its effects on cellular or organismal biology remain uncharacterized in the scientific literature.

Application in Materials Science or Supramolecular Chemistry

The structural features of a molecule can sometimes lend themselves to applications in materials science, such as the formation of polymers or supramolecular assemblies. There is currently no information in published literature to suggest that this compound has been investigated for or applied in the fields of materials science or supramolecular chemistry.

Q & A

Q. What are the standard synthetic protocols for 1-(2-fluorobenzoyl)-1,4-diazepane?

Methodological Answer: Synthesis typically involves nucleophilic substitution or acylation reactions. For example:

- Step 1: React 1,4-diazepane with 2-fluorobenzoyl chloride in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts .

- Step 2: Purify the crude product via normal-phase chromatography (e.g., 20% methanol in ethyl acetate) to isolate the target compound, achieving yields of 38–61% depending on substituent steric/electronic effects .

- Key Variables: Reaction temperature (room temp to 80°C), choice of base, and solvent polarity influence reaction efficiency .

Q. What characterization techniques are employed to confirm the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): H NMR (400 MHz, CDCl) identifies proton environments (e.g., fluorobenzoyl aromatic protons at δ 7.3–7.6 ppm; diazepane methylene protons at δ 2.1–3.5 ppm) .

- Mass Spectrometry (MS): LC/MS confirms molecular weight (e.g., M+H = ~263–267 g/mol) .

- Elemental Analysis: Validates purity and empirical formula (e.g., CHFNO) .

Q. What are the common applications of this compound in pharmacological research?

Methodological Answer:

- Receptor Ligand Studies: Acts as a scaffold for dopamine D3 receptor ligands, where fluorobenzoyl groups enhance binding affinity .

- Antimicrobial Screening: Structural flexibility allows derivatization for testing against bacterial/fungal targets via MIC assays .

- Neuropharmacology: Modulates GABA receptors in benzodiazepine-like activity studies .

Advanced Research Questions

Q. How do structural modifications at the benzoyl moiety influence the biological activity of 1,4-diazepane derivatives?

Methodological Answer:

- SAR Workflow:

Synthesize analogs with substituents (e.g., -CF, -Cl, -NO) at the benzoyl ring .

Test in vitro receptor binding (e.g., D3 receptor IC via radioligand displacement assays) .

Correlate electronic properties (Hammett σ values) with activity; electron-withdrawing groups (e.g., -F) improve membrane permeability and target engagement .

Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Use B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO), revealing nucleophilic/electrophilic sites for reaction design .

- Molecular Docking: AutoDock Vina or Schrödinger Suite models interactions with biological targets (e.g., D3 receptor PDB: 3PBL) to predict binding modes and guide analog synthesis .

- MD Simulations: GROMACS assesses conformational flexibility of the diazepane ring in aqueous vs. lipid bilayer environments .

Q. How can researchers resolve contradictions in reported synthetic yields for halogen-substituted 1,4-diazepane derivatives?

Methodological Answer:

- Root Cause Analysis:

- Steric Effects: Bulky substituents (e.g., 2,4-dichlorophenyl) reduce yields (38%) by hindering nucleophilic attack .

- Electronic Effects: Electron-deficient aryl halides (e.g., 3-CF) accelerate SNAr reactions, improving yields (53–61%) .

- Optimization Strategies:

Screen catalysts (e.g., KI vs. KCO) to enhance reactivity .

Use microwave-assisted synthesis to reduce reaction time and improve purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。